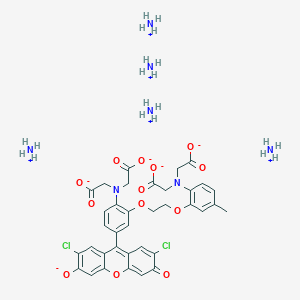

Fluo-3 (ammonium salt)

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La cefaelina se puede sintetizar a través de varios procesos químicos. Un método común implica la extracción del compuesto de las raíces de Cephaelis ipecacuanha utilizando solventes como el etanol. El compuesto extraído se purifica luego mediante técnicas cromatográficas .

Métodos de producción industrial: La producción industrial de cefaelina generalmente implica la extracción a gran escala de las raíces de ipecacuana. Las raíces se secan, se pulverizan y se someten a extracción con solventes. El extracto resultante se purifica luego mediante cromatografía de partición para separar la cefaelina de otros alcaloides como la emetina .

Análisis De Reacciones Químicas

Tipos de reacciones: La cefaelina experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: La cefaelina se puede oxidar utilizando reactivos como el permanganato de potasio en condiciones ácidas.

Reducción: La reducción de la cefaelina se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxido en condiciones básicas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la cefaelina, como compuestos desmetilados o hidroxilados .

Aplicaciones Científicas De Investigación

La cefaelina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y la química analítica.

Medicina: Históricamente utilizado en el jarabe de ipecacuana para inducir el vómito en casos de envenenamiento. .

Industria: Se utiliza en la producción de productos farmacéuticos y como estándar en el análisis cromatográfico.

Mecanismo De Acción

La cefaelina ejerce sus efectos principalmente uniéndose al ribosoma eucariota, específicamente al sitio de unión de E-tRNA en la subunidad pequeña. Esta unión inhibe la síntesis de proteínas al formar una interacción de apilamiento con G889 de 18S rRNA y L132 de la proteína uS11 . Este mecanismo es similar al de la emetina, otro alcaloide de la misma planta .

Compuestos similares:

Protoemetina: Otro alcaloide que se encuentra en el ipecacuana, estructuralmente relacionado con la cefaelina.

O-Metilpsicotrina: Un derivado de la cefaelina, que se encuentra en cantidades más pequeñas en el ipecacuana.

Singularidad de la cefaelina: La cefaelina es única debido a su mayor potencia emética en comparación con la emetina. También tiene interacciones moleculares distintas con el ribosoma, lo que la convierte en un compuesto valioso para estudiar la inhibición de la síntesis de proteínas .

Comparación Con Compuestos Similares

Emetine: Chemically similar to cephaeline, both are found in ipecac and share similar emetic properties.

Protoemetine: Another alkaloid found in ipecac, structurally related to cephaeline.

O-Methylpsychotrine: A derivative of cephaeline, found in smaller quantities in ipecac.

Uniqueness of Cephaeline: Cephaeline is unique due to its higher emetic potency compared to emetine. It also has distinct molecular interactions with the ribosome, making it a valuable compound for studying protein synthesis inhibition .

Actividad Biológica

Fluo-3 (ammonium salt) is a fluorescent calcium indicator widely utilized in biological research to monitor intracellular calcium levels. Its unique properties, including membrane permeability and sensitivity to calcium ion concentrations, make it an invaluable tool in various experimental settings. This article delves into the biological activity of Fluo-3, focusing on its mechanisms, applications, and relevant research findings.

Fluo-3 (ammonium salt) is characterized by the following properties:

- Molecular Formula : C36H25Cl2N7O13

- Molecular Weight : 854.7 g/mol

- Dissociation Constant (Kd) : 450 nM

- Excitation/Emission Wavelengths :

- Solubility : Soluble in DMSO and water (pH > 6) .

These properties enable Fluo-3 to function effectively as a calcium indicator in various cellular environments.

Fluo-3 operates by binding to calcium ions (), leading to a fluorescence increase that can be quantitatively measured. The binding mechanism involves the formation of a complex between Fluo-3 and , which enhances the fluorescence intensity due to changes in the molecular conformation of the dye. This property allows researchers to track dynamic changes in intracellular calcium levels in real-time.

Table 1: Comparison of Calcium Indicators

| Indicator | Kd (nM) | Excitation (nm) | Emission (nm) | Membrane Permeability |

|---|---|---|---|---|

| Fluo-3 | 450 | 506 | 526 | Low |

| Fura-2 | 145 | 340/380 | 510 | Moderate |

| Indo-1 | 250 | 340 | 405/485 | Moderate |

| Calcium Green | 200 | 488 | 525 | High |

Intracellular Calcium Measurement

Fluo-3 is primarily used for measuring intracellular calcium levels in various cell types, including neurons, muscle cells, and immune cells. The ability to detect rapid fluctuations in calcium concentration makes it essential for studies involving signal transduction pathways, muscle contraction, and neurotransmitter release.

Case Studies

-

Neuronal Activity Monitoring :

A study utilized Fluo-3 to monitor calcium influx during synaptic transmission in cultured neurons. The results demonstrated that increased neuronal activity correlated with elevated intracellular calcium levels, confirming the role of calcium as a key signaling molecule in synaptic plasticity . -

Cardiac Muscle Function :

Research involving cardiac myocytes showed that Fluo-3 could effectively measure calcium transients during contractions. The study highlighted how alterations in calcium signaling could lead to cardiac dysfunction, emphasizing the importance of maintaining proper intracellular calcium levels for heart health . -

Apoptosis Studies :

In experiments studying apoptosis, Fluo-3 was employed to assess changes in calcium levels as cells underwent programmed cell death. The findings indicated that increased intracellular calcium was associated with apoptotic signaling pathways, providing insights into the mechanisms of cell death .

Limitations and Considerations

While Fluo-3 is a powerful tool for measuring intracellular calcium, several limitations must be considered:

- Membrane Impermeability : Fluo-3 is membrane-impermeant; therefore, it requires specific loading techniques such as microinjection or scrape loading for effective use in live cells .

- Efflux Rates : The dye can be actively effluxed from cells by organic anion transporters, which may affect retention times and experimental outcomes. The use of inhibitors like Probenecid can help mitigate this issue .

Propiedades

IUPAC Name |

pentaazanium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30Cl2N2O13.5H3N/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);5*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPVTPOQYAKASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)[O-])Cl)N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45Cl2N7O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657539 | |

| Record name | Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

854.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134907-84-9 | |

| Record name | Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.